molecular formula C20H22N2O3 B11008500 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11008500
M. Wt: 338.4 g/mol
InChI Key: FCOBBPZYDZQRDV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an indole core, a carboxamide group, and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the indole derivative and an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the indole nitrogen with 2-(3,4-dimethoxyphenyl)ethyl bromide under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate binding sites and molecular recognition processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of an indole core.

    3,4-Dimethoxyphenylethylamine: Lacks the indole and carboxamide groups, simpler structure.

    N-Methyl-1H-indole-3-carboxamide: Similar indole core but lacks the dimethoxyphenyl ethyl side chain.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide is unique due to its combination of an indole core with a dimethoxyphenyl ethyl side chain and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-22-13-16(15-6-4-5-7-17(15)22)20(23)21-11-10-14-8-9-18(24-2)19(12-14)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)

InChI Key

FCOBBPZYDZQRDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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